molecular formula C13H11ClN2O2S B2778456 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide CAS No. 338750-39-3

2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide

Cat. No.: B2778456
CAS No.: 338750-39-3
M. Wt: 294.75
InChI Key: CZSGWTAEYWIIGA-UHFFFAOYSA-N
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Description

2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of an acetylamino group, a chlorophenyl group, and a thiophenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide typically involves the reaction of 2-aminothiophene-3-carboxylic acid with 4-chloroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(acetylamino)-N-(4-bromophenyl)-3-thiophenecarboxamide
  • 2-(acetylamino)-N-(4-fluorophenyl)-3-thiophenecarboxamide
  • 2-(acetylamino)-N-(4-methylphenyl)-3-thiophenecarboxamide

Uniqueness

2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c1-8(17)15-13-11(6-7-19-13)12(18)16-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSGWTAEYWIIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CS1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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